6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
4-amino-2-(oxan-4-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-7-5-8(13)12-9(11-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGDGYFPXMZJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino-substituted pyrimidine with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxane ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one exhibit promising anticancer properties. A study demonstrated that modifications to the compound enhance its cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Properties
The compound has shown efficacy against a range of bacterial strains. In vitro studies revealed that it disrupts bacterial cell wall synthesis, leading to cell lysis. This property makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Biological Research Applications
Enzyme Inhibition Studies
this compound serves as a scaffold for designing enzyme inhibitors. Its structural features allow for the modification of functional groups that can selectively inhibit enzymes such as dihydropyrimidinase. Such inhibitors are valuable in studying metabolic pathways and developing therapeutic agents.
Synthetic Chemistry Applications
Building Block in Organic Synthesis
This compound acts as a versatile building block in organic synthesis, particularly in creating complex nitrogen-containing heterocycles. Its unique structure allows chemists to explore various synthetic routes, leading to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.
Case Studies
-
Anticancer Research
A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified derivatives of this compound. The researchers synthesized several analogs and tested their activity against breast cancer cell lines, identifying compounds with IC50 values significantly lower than existing treatments. -
Antimicrobial Development
In a study focusing on antibiotic resistance, researchers evaluated the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated substantial inhibition at low concentrations, suggesting its potential as a lead compound for new antibiotic development.
Mechanism of Action
The mechanism of action of 6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Diversity and Physicochemical Properties
The table below compares key physicochemical properties and structural features of 6-amino-2-(oxan-4-yl)-3,4-dihydropyrimidin-4-one with similar dihydropyrimidinone derivatives:
*Calculated based on structural data from and substituent analysis.
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., methylthio in 8b and 8c) correlate with higher melting points (252–254°C for 8b vs. 229–231°C for 8c), likely due to enhanced intermolecular interactions .
- Yield Optimization: The p-anisidino group in 8c improves yield (85%) compared to p-tolylamino in 8b (73%), suggesting steric or electronic benefits .
- Commercial Availability: Compounds like 6-amino-2-(m-tolylamino)pyrimidin-4(3H)-one are more accessible (6 suppliers), contrasting with the discontinued status of the target compound .
Structural Insights
- Amino Group Reactivity: The NH₂ group at position 6 enables hydrogen bonding, critical for interactions in herbicide or drug design .
Biological Activity
6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a unique structure that combines an amino group and an oxane ring fused to a dihydropyrimidine core, this compound is being explored for various therapeutic applications, including antiviral and anticancer properties.
The compound's chemical structure is defined by the following characteristics:
- IUPAC Name : 4-amino-2-(oxan-4-yl)-1H-pyrimidin-6-one
- CAS Number : 1488002-44-3
- Molecular Formula : C9H13N3O2
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism can influence critical cellular pathways, including those involved in DNA synthesis and cellular signaling.
Anticancer Properties
Recent studies have highlighted the anticancer potential of dihydropyrimidine derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cell lines, leading to increased cell death.
- Microtubule Disruption : Similar to other antimitotic agents, it may disrupt microtubule formation, which is crucial for mitosis.
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces G2/M arrest and microtubule disruption | |
| Enzyme Inhibition | Binds to active sites of target enzymes |
Case Studies
- In vitro Studies : A study conducted on a range of tumor cell lines revealed that derivatives of dihydropyrimidines exhibited significant antiproliferative activity with IC50 values in the low micromolar range. Specifically, the compound showed promising results against colon carcinoma cells (HT-29) with an IC50 value of approximately 0.5 μM .
- Mechanistic Insights : Research into the mechanism of action indicated that the compound could interfere with centrosome clustering during mitosis, leading to multipolar spindle formation and subsequent cell death in cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-amino-2-(oxan-4-yl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for higher yields?
- The Biginelli reaction is a foundational method for synthesizing dihydropyrimidinone derivatives. Key steps include cyclocondensation of urea/thiourea, an aldehyde (e.g., oxan-4-ylcarbaldehyde), and a β-keto ester under acidic conditions (e.g., HCl or Lewis acids). Optimization involves:
- Temperature control : Reflux in ethanol at 80–90°C for 6–8 hours .
- Catalyst selection : Lewis acids like Yb(OTf)₃ or ZrCl₄ improve regioselectivity and reduce side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol .
- Example yield optimization table:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | Ethanol | 8 | 65 |
| Yb(OTf)₃ | THF | 6 | 82 |
| ZrCl₄ | Acetonitrile | 5 | 78 |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the oxan-4-yl group (δ 3.5–4.0 ppm for oxane protons; δ 70–80 ppm for carbons) and dihydropyrimidinone NH₂ (δ 6.8–7.2 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and confirms the chair conformation of the oxane ring .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 238.1052) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what methodologies assess these changes?
- Modifications :
- Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to improve anti-inflammatory activity .
- Replace oxane with morpholine to alter pharmacokinetics .
- Assessment methods :
- Radiolabeled binding assays : Quantify affinity for target receptors (e.g., COX-2 inhibition) .
- Molecular docking : Simulate interactions with protein targets (e.g., pdb: 1CX2) to guide rational design .
Q. How should researchers address contradictions in reported biological activity data for dihydropyrimidinone derivatives?
- Case study : Discrepancies in anti-inflammatory potency may arise from:
- Assay variability : Use standardized protocols (e.g., carrageenan-induced rat paw edema) .
- Solubility differences : Pre-treat compounds with DMSO/PEG-400 (80:20) to ensure homogeneity .
- Statistical validation : Apply ANOVA to compare IC₅₀ values across studies, accounting for batch-to-batch variability .
Q. What advanced techniques resolve the stereochemical complexity of derivatives during synthesis?
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol 85:15) .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computed data (e.g., TDDFT calculations) .
Methodological Considerations
Q. How can reaction intermediates be stabilized to prevent degradation during multi-step syntheses?
- Low-temperature storage : Keep intermediates at –20°C under nitrogen .
- In situ protection : Use tert-butyldimethylsilyl (TBS) groups for amine protection during acylation steps .
Q. What strategies improve the compound’s bioavailability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
